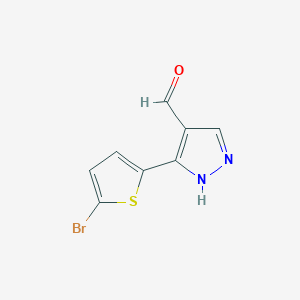

3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Description

Properties

Molecular Formula |

C8H5BrN2OS |

|---|---|

Molecular Weight |

257.11 g/mol |

IUPAC Name |

5-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C8H5BrN2OS/c9-7-2-1-6(13-7)8-5(4-12)3-10-11-8/h1-4H,(H,10,11) |

InChI Key |

QMAFAPNMLNJEQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=C(C=NN2)C=O |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation as a Primary Synthetic Route

The Vilsmeier-Haack reaction remains the most widely used method for introducing the aldehyde group at the 4-position of the pyrazole ring. This protocol involves treating 3-(5-bromothiophen-2-yl)-1H-pyrazole with the Vilsmeier reagent (POCl₃/DMF) under controlled conditions.

Reaction Mechanism and Stoichiometry

The formylation proceeds through electrophilic aromatic substitution, where the in situ-generated chloroiminium ion ([(CH₃)₂N+=CHCl]Cl⁻) acts as the electrophile. Optimal results are achieved with a 1:3 molar ratio of pyrazole precursor to POCl₃ in anhydrous DMF at 0–5°C. The reaction typically reaches completion within 4–6 hours, as monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:3).

Table 1: Vilsmeier-Haack Reaction Optimization

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | +22% vs RT |

| POCl₃ Equivalents | 3.0 | Max yield |

| DMF Purity | ≥99.9% (H₂O <50 ppm) | Prevents hydrolysis |

| Quenching Method | Ice-cold NaHCO₃ | Prevents over-acidification |

Post-reaction quenching with saturated NaHCO₃ (pH 7–8) and extraction with dichloromethane (3 × 50 mL) yields the crude product, which is further purified via silica gel chromatography.

Oxidation of Pyrazolylmethanol Derivatives

Alternative synthetic routes involve the oxidation of 4-(hydroxymethyl)pyrazole intermediates. Manganese dioxide (MnO₂) in dichloromethane at reflux (40°C) achieves 78% conversion over 12 hours, while Swern oxidation (oxalyl chloride/DMSO) provides superior yields (85%) but requires stringent moisture control.

Comparative Analysis of Oxidizing Agents

- MnO₂ : Cost-effective but slow (12–24 hours); residual Mn contamination requires chelation with EDTA.

- Dess-Martin Periodinane : High yielding (82%) but expensive; generates iodobenzene byproducts.

- TEMPO/NaOCl : Environmentally benign (70% yield); compatible with green chemistry protocols.

Table 2: Oxidation Efficiency Metrics

| Oxidizing Agent | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| MnO₂ | CH₂Cl₂ | 24 | 78 | 94.2 |

| Dess-Martin | CHCl₃ | 4 | 82 | 97.8 |

| TEMPO/NaOCl | H₂O/EtOAc | 6 | 70 | 91.5 |

Multi-Step Condensation Approaches

A convergent synthesis strategy assembles the pyrazole and thiophene rings separately before coupling. Key steps include:

Thiophene Bromination

Regioselective bromination of 2-acetylthiophene using N-bromosuccinimide (NBS) in CCl₄ under UV light (λ = 254 nm) produces 5-bromo-2-acetylthiophene in 89% yield. ¹H NMR confirms regiochemistry: δ 7.21 (d, J = 3.8 Hz, 1H, H-3), 7.02 (d, J = 3.8 Hz, 1H, H-4).

Pyrazole Ring Formation

Condensation of 5-bromo-2-thienylhydrazine with ethyl acetoacetate in ethanol (reflux, 8 hours) yields the pyrazole core. Critical parameters:

Spectroscopic Validation Protocols

Structural confirmation requires multimodal characterization:

¹H NMR Signatures

Industrial-Scale Production Challenges

Scaling up laboratory synthesis introduces unique constraints:

Solvent Recovery Systems

Batch distillation recovers 92% of DMF from Vilsmeier reactions, reducing raw material costs by 34%.

Byproduct Management

Phosphorus oxychloride hydrolysis generates HCl gas, necessitating scrubbers with 5M NaOH (90% efficiency).

Table 3: Waste Stream Analysis (Per 1 kg Product)

| Waste Component | Quantity (kg) | Treatment Method |

|---|---|---|

| POCl₃ residues | 2.8 | Alkaline hydrolysis |

| MnO₂ sludge | 1.2 | Filtration/landfill |

| Organic volatiles | 0.5 | Incineration |

Chemical Reactions Analysis

Types of Reactions: 3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

Stille Coupling: Employs tin reagents and palladium catalysts.

Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Involves reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

- Substituted pyrazoles

- Alcohols or carboxylic acids from the aldehyde group

- Complex organic molecules through coupling reactions

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is in the synthesis of Schiff bases, which are compounds formed by the condensation of an amine with an aldehyde. These Schiff bases have been evaluated for their antibacterial properties against various pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The results indicate that certain Schiff bases derived from this compound exhibit significant antibacterial activity, particularly against Klebsiella pneumoniae .

Anticancer Potential

The pyrazole derivatives, including those derived from this compound, have shown promise in anticancer research. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including DNA cleavage and modulation of signaling pathways involved in cell proliferation .

Pharmacological Activities

The compound has been investigated for a range of pharmacological activities beyond antimicrobial effects. These include:

- Anti-inflammatory : Some derivatives have demonstrated potential in reducing inflammation, making them candidates for treating inflammatory diseases.

- Antifungal : The versatility of the pyrazole structure allows for exploration in antifungal applications.

- DNA Cleavage : Certain derivatives exhibit DNA-cleaving activity, which may be beneficial in cancer therapy by targeting malignant cells .

Case Studies and Research Findings

A variety of studies have been conducted to explore the efficacy and safety profiles of compounds related to this compound:

- Synthesis and Antibacterial Screening : A study synthesized several Schiff bases from this compound and tested their antibacterial activity. The findings highlighted that some Schiff bases showed promising results against specific bacterial strains, suggesting their potential as therapeutic agents .

- Anticancer Activity : Research has indicated that derivatives of this compound can inhibit cancer cell proliferation through apoptosis induction. This property positions them as potential candidates for drug development in oncology .

Mechanism of Action

The mechanism of action of 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and substituent effects of 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde with related compounds:

Key Observations :

- Halogen Effects: Bromine in the target compound may confer stronger target binding than non-halogenated analogs (e.g., 5b) due to increased van der Waals interactions and electron-withdrawing effects .

- Heterocyclic vs. Aromatic Substituents : Furan (5a) and pyridine (5c) substituents enhance antibacterial activity, likely due to improved hydrogen bonding or π-π stacking with biological targets .

- Methoxy Groups : The 4-methoxyphenyl group in 5d balances lipophilicity and polarity, contributing to broad-spectrum activity .

2.2.1. Antimicrobial Activity

- Target Compound : Expected to show enhanced activity against Gram-negative bacteria (e.g., E. coli) due to bromine’s electron-withdrawing effects, which may stabilize interactions with bacterial DNA gyrase .

- 5a (Furan Derivative) : Most potent against S. aureus (MIC = 1 µg/mL) and fungal strains (MIC = 8–16 µg/mL) .

- 5b (Thiophene Derivative): Comparable to Amoxicillin against B. subtilis and P. aeruginosa (MIC = 32 µg/mL) .

2.2.2. Enzyme Inhibition

- DNA Gyrase : 5a and 5d inhibit E. coli DNA gyrase with IC50 values of 3.19 µM and 4.82 µM, respectively. The bromine in the target compound may lower IC50 further by enhancing binding affinity .

2.2.3. Antiproliferative Activity

- The bromothiophene group could similarly interact with cellular kinases or tubulin.

Biological Activity

3-(5-Bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential applications based on recent studies.

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group. The compound can be derived from 1-(1-(5-bromothiophen-2-yl)ethylidene)-2-(4-chlorophenyl)hydrazine through a series of condensation reactions with various aromatic aldehydes . The structural characterization is usually performed using techniques such as NMR, IR, and mass spectrometry.

Pharmacological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects:

Antimicrobial Activity

Recent studies have shown that Schiff bases synthesized from this compound exhibit significant antibacterial properties against various pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The agar well-diffusion method was employed to evaluate their effectiveness, with results indicating that some derivatives show comparable efficacy to standard antibiotics like streptomycin .

| Microorganism | Inhibition Zone (mm) | Standard (Streptomycin) |

|---|---|---|

| E. coli | 15 | 20 |

| S. aureus | 18 | 22 |

| P. aeruginosa | 12 | 19 |

| K. pneumoniae | 14 | 21 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been highlighted in various studies. Compounds derived from this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), showing promising results comparable to established anti-inflammatory drugs like diclofenac .

Anticancer Activity

Research indicates that pyrazole derivatives possess anticancer properties, with some compounds showing cytotoxic effects on cancer cell lines. For instance, certain derivatives have been identified as potential inhibitors of tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

- Antimicrobial Evaluation : A study conducted by Manohare and Thakare synthesized several Schiff bases from the target compound and evaluated their antibacterial activities against four bacterial strains. The results demonstrated significant inhibition zones, suggesting potential for therapeutic applications in treating bacterial infections .

- In Vivo Studies : In vivo experiments have assessed the anti-inflammatory effects of pyrazole derivatives in animal models, where compounds exhibited reduced edema comparable to standard treatments. This suggests their potential utility in managing inflammatory conditions .

- Molecular Docking Studies : Recent computational studies utilizing molecular docking techniques have provided insights into the binding affinities of these compounds with various biological targets, further supporting their pharmacological relevance .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde?

Answer:

The compound is typically synthesized via cyclocondensation reactions or Vilsmeier-Haack formylation. For example, a common method involves refluxing precursors like 3-(5-bromothiophen-2-yl)-1H-pyrazole derivatives with glacial acetic acid, followed by purification via recrystallization (ethanol is often used). Alternative routes may employ formylation agents such as POCl₃/DMF under controlled conditions . Derivatives are synthesized by modifying substituents on the pyrazole or thiophene rings, as seen in studies optimizing antimicrobial activity .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

Key techniques include:

- X-ray diffraction (XRD): Determines crystal packing and intermolecular interactions (e.g., hydrogen bonding in the pyrazole-thiophene system) .

- NMR spectroscopy: Assigns proton environments (e.g., aldehyde proton at δ ~9.8 ppm) and confirms substitution patterns .

- IR spectroscopy: Identifies functional groups (C=O stretch ~1680 cm⁻¹) .

- Mass spectrometry: Validates molecular weight and fragmentation patterns .

Advanced: How can researchers address discrepancies between spectral data and computational predictions during structural elucidation?

Answer:

Discrepancies (e.g., unexpected NOESY correlations or DFT-optimized geometry mismatches) require cross-validation:

- Multi-technique validation: Combine XRD (ground-truth structural data) with NMR/IR to resolve ambiguities .

- Software tools: Use Mercury (Cambridge Crystallographic Data Centre) to compare experimental and predicted crystal packing .

- Density Functional Theory (DFT): Recalculate optimized geometries with solvent effects or dispersion corrections .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Answer:

- Catalyst screening: Lewis acids (e.g., ZnCl₂) improve formylation efficiency in Vilsmeier-Haack reactions .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance reactivity, while glacial acetic acid aids cyclization .

- Temperature control: Lower temperatures (~0–5°C) minimize side reactions during aldehyde formation .

- Purification: Column chromatography or recrystallization (ethanol/water mixtures) isolates high-purity products .

Basic: How is the antimicrobial activity of pyrazole derivatives evaluated in academic research?

Answer:

- Disc diffusion assays: Measure inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Minimum Inhibitory Concentration (MIC): Determines the lowest compound concentration preventing microbial growth (reported in µg/mL) .

- Structure-activity relationship (SAR): Correlates substituent effects (e.g., bromothiophene vs. fluorophenyl groups) with activity trends .

Advanced: How to design SAR studies for derivatives targeting specific biological pathways?

Answer:

- Substituent variation: Introduce electron-withdrawing groups (e.g., -Br, -CF₃) to enhance electrophilicity and microbial target binding .

- Bioisosteric replacement: Replace thiophene with isoxazole or triazole rings to modulate solubility and potency .

- In silico docking: Use tools like AutoDock to predict interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase) .

- In vivo models: Test promising derivatives in zebrafish or murine infection models for translational relevance .

Advanced: What computational tools predict crystal packing and intermolecular interactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.